

Comparative Analysis of Analytical Techniques for 3,5-Dimethyl-1-adamantanol

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of **3,5-Dimethyl-1-adamantanol**. The selection of an appropriate analytical method is critical for ensuring the purity, identity, and quantity of this compound in research and drug development settings. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like **3,5-Dimethyl-1-adamantanol**. It offers high separation efficiency and definitive identification based on mass spectral data. Due to the hydroxyl group, derivatization is typically required to improve the volatility and chromatographic behavior of adamantane alcohols.

Experimental Protocol: GC-MS with Silylation

This protocol outlines a general procedure for the GC-MS analysis of **3,5-Dimethyl-1-adamantanol** following a silylation derivatization step.

1. Sample Preparation and Derivatization:

- Accurately weigh approximately 1 mg of **3,5-Dimethyl-1-adamantanol** into a clean, dry glass vial.

- Add 1 mL of a suitable anhydrous solvent such as pyridine or acetonitrile.
- Add 100 μ L of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

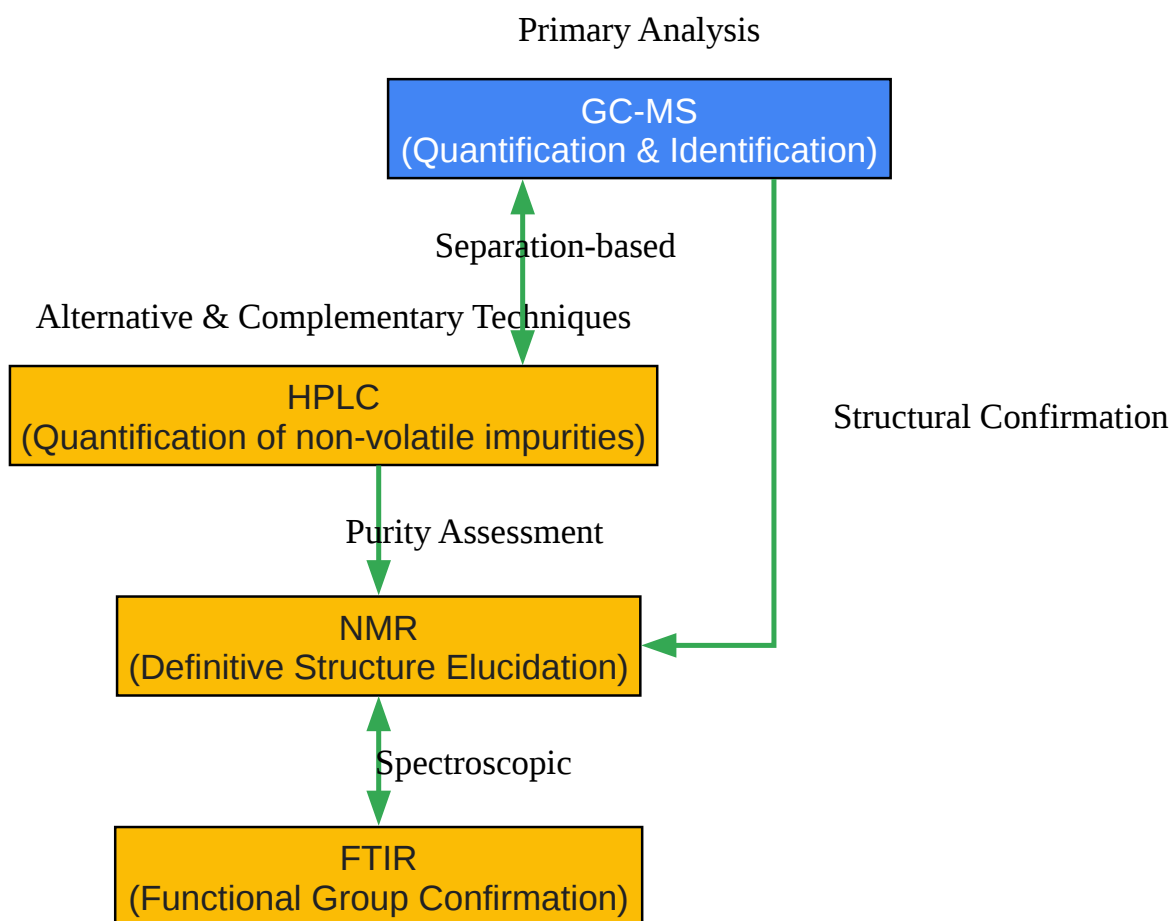
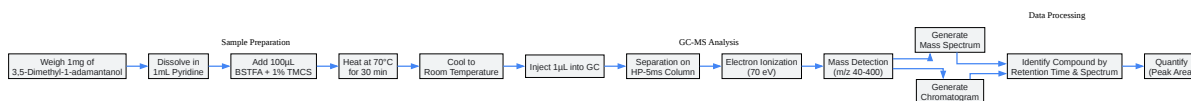
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or a similar non-polar column.
- Injector Temperature: 280°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp to 250°C at a rate of 15°C/min.
 - Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μ L (splitless mode).
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Scan Range: m/z 40-400.

Data Presentation: GC-MS of 3,5-Dimethyl-1-adamantanol

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ O	[1] [2]
Molecular Weight	180.29 g/mol	[1]
Kovats Retention Index (Standard Non-Polar Column)	1295, 1315, 1333, 1345	[1]
Kovats Retention Index (Standard Polar Column)	1807, 1824, 1840	[1]
Key Mass Spectral Fragments (m/z)	180 (M ⁺), 123, 109	[1]

GC-MS Experimental Workflow



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References

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